Cas no 2171769-92-7 (1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide)

1-2-(Aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide is a specialized heterocyclic compound featuring a pyrimidine core linked to an azetidine carboxamide moiety. This structure imparts unique reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The presence of both aminomethyl and carboxamide functional groups enhances its potential as a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its rigid azetidine ring contributes to improved metabolic stability and bioavailability in lead optimization studies. The compound’s well-defined stereochemistry and modular scaffold allow for precise structural modifications, facilitating SAR exploration in medicinal chemistry applications.
1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide structure
2171769-92-7 structure
Product name:1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide
CAS No:2171769-92-7
MF:C9H13N5O
MW:207.232420682907
CID:6052166
PubChem ID:165845944

1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide
    • 2171769-92-7
    • EN300-1281590
    • 1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
    • Inchi: 1S/C9H13N5O/c10-5-7-12-3-1-8(13-7)14-4-2-6(14)9(11)15/h1,3,6H,2,4-5,10H2,(H2,11,15)
    • InChI Key: FSVBSDWCVNHYTF-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN1C1C=CN=C(CN)N=1)N

Computed Properties

  • Exact Mass: 207.11201006g/mol
  • Monoisotopic Mass: 207.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 98.1Ų

1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281590-100mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
100mg
$1244.0 2023-10-01
Enamine
EN300-1281590-2500mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
2500mg
$2771.0 2023-10-01
Enamine
EN300-1281590-10000mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
10000mg
$6082.0 2023-10-01
Enamine
EN300-1281590-1.0g
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
1g
$0.0 2023-06-07
Enamine
EN300-1281590-500mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
500mg
$1357.0 2023-10-01
Enamine
EN300-1281590-50mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
50mg
$1188.0 2023-10-01
Enamine
EN300-1281590-250mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
250mg
$1300.0 2023-10-01
Enamine
EN300-1281590-5000mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
5000mg
$4102.0 2023-10-01
Enamine
EN300-1281590-1000mg
1-[2-(aminomethyl)pyrimidin-4-yl]azetidine-2-carboxamide
2171769-92-7
1000mg
$1414.0 2023-10-01

Additional information on 1-2-(aminomethyl)pyrimidin-4-ylazetidine-2-carboxamide

Introduction to Compound CAS No. 2171769-92-7: 1-(2-(Aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide

1-(2-(Aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide (CAS No. 2171769-92-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a pyrimidine and azetidine ring, makes it an intriguing candidate for various pharmacological studies.

The chemical structure of 1-(2-(aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide is defined by its molecular formula C10H13N5O2. The compound features a pyrimidine ring connected to an azetidine ring through a methylene bridge, with an amine group attached to the pyrimidine ring. This structural arrangement confers specific chemical properties that are crucial for its biological activity and potential therapeutic applications.

In recent years, azetidine derivatives have been extensively studied for their potential in treating various diseases, including neurological disorders, cancer, and infectious diseases. The unique properties of these compounds, such as their ability to cross the blood-brain barrier and their high binding affinity to specific receptors, make them attractive candidates for drug development.

CAS No. 2171769-92-7, specifically, has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent anti-inflammatory and neuroprotective effects. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and neurodegeneration. For instance, studies have demonstrated that 1-(2-(aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide can inhibit the activation of microglia, a type of immune cell in the brain that plays a crucial role in neuroinflammatory processes.

In addition to its anti-inflammatory properties, CAS No. 2171769-92-7 has also shown potential as an antiviral agent. Recent research has explored its efficacy against various viral infections, including those caused by RNA viruses such as influenza and coronaviruses. The compound's ability to interfere with viral replication and reduce viral load has been highlighted in several studies, making it a promising candidate for further investigation in antiviral drug development.

The pharmacokinetic properties of 1-(2-(aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide have also been studied extensively. Results indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and exhibits good bioavailability, which is essential for its potential use as an oral medication. Furthermore, the compound's low toxicity profile and high stability make it suitable for long-term administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of CAS No. 2171769-92-7 in various therapeutic applications. Early-phase trials have shown promising results, with the compound demonstrating significant therapeutic benefits with minimal side effects. These findings have paved the way for more advanced clinical trials to further validate its potential as a novel therapeutic agent.

In conclusion, 1-(2-(aminomethyl)pyrimidin-4-yl)azetidine-2-carboxamide (CAS No. 2171769-92-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.

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